molecular formula C21H21N3O3S B2516418 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide CAS No. 681267-34-5

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Cat. No.: B2516418
CAS No.: 681267-34-5
M. Wt: 395.48
InChI Key: QOJAFIQJQUYGSD-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C20H18N3O3S
  • Molecular Weight : 399.439 g/mol
  • CAS Number : 6226-58-0
  • Structure : The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Similar compounds have demonstrated:

  • Anticancer Activity : Compounds with thieno[3,4-c]pyrazole structures often exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing conditions related to chronic inflammation.
  • PPARγ Agonism : This compound has been investigated for its activity as a partial agonist of the PPARγ receptor, which plays a crucial role in glucose metabolism and fat cell differentiation.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and similar compounds:

Activity TypeAssay TypeResult (IC50 or EC50)Reference
AnticancerCell Viability AssayIC50 = 0.03 mM
Anti-inflammatoryIn vitro assaySignificant reduction
PPARγ AgonismTransactivation AssayModerate activity
AntimicrobialZone of InhibitionEffective against Gram-positive bacteria

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer properties of thieno[3,4-c]pyrazole derivatives found that specific modifications to the structure enhanced cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways.
  • Anti-inflammatory Mechanism : Research indicated that derivatives of thieno[3,4-c]pyrazoles could inhibit pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases.
  • PPARγ Partial Agonism : In a study focused on metabolic disorders, compounds similar to this compound showed promising results as PPARγ partial agonists. These findings support further exploration into their use for managing type II diabetes.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-4-7-16(8-5-13)21(25)22-20-18-11-28(26,27)12-19(18)23-24(20)17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJAFIQJQUYGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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